molecular formula C13H16N2O3 B7934346 tert-Butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 725237-71-8

tert-Butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate

Cat. No. B7934346
CAS RN: 725237-71-8
M. Wt: 248.28 g/mol
InChI Key: OMKKFGNUTBQFFI-UHFFFAOYSA-N
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Description

Tert-Butyl 5-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemosensing : A study by Emandi, Flanagan, and Senge (2018) describes the use of imidazole derivatives, including tert-butyl substituted compounds, as reversible luminescent sensors for detecting cyanide and mercury ions. This application is significant in environmental monitoring and safety (Emandi, Flanagan, & Senge, 2018).

  • Antitumor Agents : Abonía et al. (2011) synthesized novel benzimidazoles, including tert-butyl substituted derivatives, as potential antitumor agents. They showed significant activity against various human tumor cell lines, highlighting their potential in cancer therapy (Abonía et al., 2011).

  • Structural Characterization and Hydrogen Bond Studies : Das et al. (2016) explored tert-butyl substituted carbamate derivatives for their structural properties and hydrogen bond interactions. This research provides insights into molecular design and crystal engineering (Das et al., 2016).

  • Electrochemical and Optical Properties in Polymers : Ozelcaglayan et al. (2012) investigated a benzimidazole unit, including a tert-butyl group, for its electrochemical and optical properties when used as an acceptor unit in donor-acceptor-donor type polymers. This has implications in materials science and electronics (Ozelcaglayan et al., 2012).

  • Synthesis of Indole-5-carboxylic Acid Esters : Fritsche, Deguara, and Lehr (2006) demonstrated the synthesis of tert-butyl esters of indole-5-carboxylic acid and related compounds, including benzimidazole derivatives. This process is relevant in organic synthesis and pharmaceuticals (Fritsche, Deguara, & Lehr, 2006).

  • Synthesis of Fused Tetracyclic Heterocycles : Li et al. (2013) used tert-butyl substituted compounds in the synthesis of fused tetracyclic heterocycles, highlighting their utility in creating complex organic structures (Li et al., 2013).

properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)benzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-8-14-10-6-9(7-16)4-5-11(10)15/h4-6,8,16H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKKFGNUTBQFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743443
Record name tert-Butyl 5-(hydroxymethyl)-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

725237-71-8
Record name tert-Butyl 5-(hydroxymethyl)-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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